molecular formula C23H28N2O4 B5187739 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide

Cat. No. B5187739
M. Wt: 396.5 g/mol
InChI Key: CRTFJDHSCZRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide, also known as ABT-199, is a small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical trials, and is currently being investigated as a treatment for various types of cancer.

Mechanism of Action

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide works by selectively binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting the activity of pro-apoptotic proteins. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has been shown to be highly selective for BCL-2, and does not affect other anti-apoptotic proteins such as BCL-xL.
Biochemical and Physiological Effects
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not overexpress BCL-2. This selectivity makes 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide a promising cancer therapy with low toxicity. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has several advantages for lab experiments. It is highly selective for BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer biology. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has also been shown to be effective in inducing apoptosis in cancer cells in vitro and in vivo, which makes it a useful tool for studying the mechanisms of cancer cell death. However, 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has limitations as a tool for studying cancer biology. It is a small molecule inhibitor, which means that it may not accurately reflect the effects of genetic or epigenetic alterations that affect BCL-2 expression in cancer cells.

Future Directions

There are several future directions for research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide. One area of research is the development of combination therapies that include 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide and other cancer therapies. 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy, and there is potential for further optimization of combination therapies. Another area of research is the development of biomarkers that can predict response to 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide. Biomarkers could be used to identify patients who are most likely to benefit from 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide, and could also be used to monitor response to treatment. Finally, there is potential for the development of new BCL-2 inhibitors that have improved pharmacokinetic and pharmacodynamic properties compared to 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide.

Synthesis Methods

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The process has been described in detail in several scientific publications.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide works by selectively binding to BCL-2, which leads to the induction of apoptosis (cell death) in cancer cells that overexpress BCL-2.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16-5-4-6-18(13-16)15-24-23(27)19-7-8-21(28-3)22(14-19)29-20-9-11-25(12-10-20)17(2)26/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTFJDHSCZRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide

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